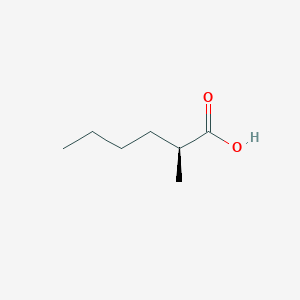

(2S)-2-methylhexanoic acid

概要

説明

(2S)-2-Methylhexanoic acid is a chiral carboxylic acid with the molecular formula C7H14O2 It is characterized by the presence of a methyl group attached to the second carbon of a hexanoic acid chain, with the configuration of the chiral center being in the S-configuration

準備方法

Synthetic Routes and Reaction Conditions: (2S)-2-Methylhexanoic acid can be synthesized through several methods, including:

Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.

Resolution of Racemic Mixtures: Separating the enantiomers of 2-methylhexanoic acid using chiral chromatography or crystallization techniques.

Industrial Production Methods: Industrial production often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common methods employed to produce this compound on a larger scale.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized products, such as ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., Br2), nucleophiles (e.g., NH3).

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, amines.

科学的研究の応用

Pharmaceutical Applications

1. Prostaglandin Analog Synthesis:

One of the primary applications of (2S)-2-methylhexanoic acid is in the synthesis of prostaglandin analogs. For instance, it serves as an intermediate in the preparation of stereospecific prostaglandin derivatives such as TR-7134. The synthesis involves an asymmetric halolactonization reaction using L-proline as a chiral agent .

2. Toxicological Studies:

Research has shown that this compound can be used in toxicological studies to assess the effects of branched carboxylic acids on biological systems. A case study involving repeated dose toxicity highlighted its role in understanding liver steatosis mechanisms through integrated in vitro assays .

3. Drug Development:

The compound is being explored for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. Its structural properties allow it to interact with various biological targets, which may lead to the development of new drugs.

Material Science Applications

1. Polymer Synthesis:

this compound is utilized as a building block in the synthesis of polymers and other complex organic molecules. Its unique structure enhances the properties of the resulting materials, making them suitable for various industrial applications.

2. Biodegradable Plastics:

Research indicates that this compound can be incorporated into biodegradable plastics, contributing to environmentally friendly material development. Its role in polymer chemistry aligns with global sustainability efforts.

Case Studies

作用機序

The mechanism of action of (2S)-2-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways and physiological responses.

類似化合物との比較

(2R)-2-Methylhexanoic Acid: The enantiomer of (2S)-2-methylhexanoic acid, differing in the configuration of the chiral center.

Hexanoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.

2-Methylbutanoic Acid: A shorter chain analog with similar structural features but different chain length.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(2S)-2-methylhexanoic acid, also known as 2-methylcaproic acid, is a medium-chain fatty acid with the chemical formula and a CAS number of 4536-23-6. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology, toxicology, and food science. This article explores the biological activity of this compound, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Weight | 130.185 g/mol |

| Density | 0.918 g/mL at 25 °C |

| Boiling Point | 209-210 °C |

| Melting Point | 209-210 °C |

| Flash Point | 222 °F |

1. Toxicological Profile

Research indicates that this compound exhibits low toxicity under certain conditions. A study assessing its neurotoxic potential found no significant adverse effects in neurotoxicity studies or repeated-dose toxicity studies in rodents . However, it is essential to note that while some analogs of medium-chain fatty acids have shown developmental toxicity, this compound is assumed to lack specific toxicity data related to developmental and reproductive endpoints .

2. Neurotoxicity Studies

A notable case study involved evaluating the neurotoxic effects of this compound using zebrafish embryos. The study reported that exposure to concentrations of 500 µM resulted in observable effects such as lordosis and scoliosis, indicating potential neurodevelopmental risks . The sensitivity of the zebrafish embryo toxicity test was recorded at 72%, with a specificity of 100%, highlighting its utility in assessing the neurotoxic potential of compounds.

3. Metabolism and Pharmacokinetics

The metabolism of this compound involves its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its biological activity. As a medium-chain fatty acid, it is readily absorbed in the gastrointestinal tract and can be utilized for energy production or converted into other metabolites within the liver .

Case Study: Developmental Toxicity Assessment

A regulatory assessment utilized read-across (RAx) approaches to predict the developmental and reproductive toxicity of this compound based on data from structurally related compounds. This approach involved analyzing analogs known for their developmental toxic effects, such as valproic acid and other branched carboxylic acids . The findings suggested that while there are concerns regarding some analogs, this compound itself does not exhibit similar toxicity profiles.

Case Study: Flavoring Agent Usage

This compound is also recognized for its application as a flavoring agent in food products. Its sensory properties have been studied to evaluate consumer acceptance and safety . The compound's flavor profile contributes positively to various food formulations without significant adverse health impacts when used within regulatory limits.

化学反応の分析

Esterification Reactions

(2S)-2-Methylhexanoic acid readily undergoes esterification to form esters, a key reaction for modifying solubility or bioactivity.

Reagents/Conditions :

-

Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, HCl).

-

Thionyl chloride (SOCl₂) for acid chloride formation, followed by alcohol addition .

Example Reaction :

Key Data :

| Alcohol | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | |

| Ethanol | SOCl₂ | 92 |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, retaining stereochemistry.

Reagents/Conditions :

Product :

Efficiency :

Oxidation Reactions

Oxidation typically targets the α-carbon or adjacent positions.

Reagents/Conditions :

Example Pathway :

Notes :

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂, forming alkanes.

Conditions :

Product :

Yield : 70–80% under catalytic conditions .

Biochemical Reactions

The compound interacts with enzymes, influencing metabolic pathways.

Key Processes :

-

Enzyme Inhibition : Binds to active sites of carboxylases, altering lipid metabolism .

-

Amino Acid Synthesis : Acts as a precursor for non-proteinogenic amino acids via amidation .

Case Study :

-

Incubation with Pseudomonas spp. resulted in β-oxidation to shorter-chain acids, confirming microbial degradation pathways .

Halogenation

Electrophilic halogenation occurs at the β-position due to steric effects.

Reagents/Conditions :

Product :

Stereochemical Outcome :

Amide Formation

Reacts with amines to form stereochemically stable amides.

Reagents/Conditions :

Application :

Comparison with Analogues

特性

IUPAC Name |

(2S)-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426454 | |

| Record name | (2S)-2-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49642-51-5 | |

| Record name | (2S)-2-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylhexanoic acid >90%ee | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。